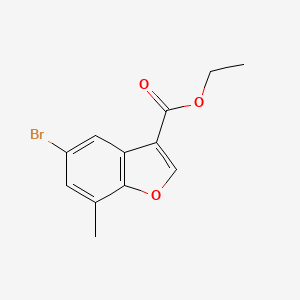Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate
CAS No.: 1480369-70-7
Cat. No.: VC6443528
Molecular Formula: C12H11BrO3
Molecular Weight: 283.121
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1480369-70-7 |
|---|---|
| Molecular Formula | C12H11BrO3 |
| Molecular Weight | 283.121 |
| IUPAC Name | ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C12H11BrO3/c1-3-15-12(14)10-6-16-11-7(2)4-8(13)5-9(10)11/h4-6H,3H2,1-2H3 |
| Standard InChI Key | LLJAGCSRMFXRMY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=COC2=C1C=C(C=C2C)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate is systematically named according to IUPAC guidelines, with the benzofuran ring serving as the parent structure. The substituents are numbered to assign the lowest possible locants: bromo (-Br) at position 5, methyl (-CH) at position 7, and the ethyl carboxylate (-COOCHCH) at position 3 . Its molecular formula corresponds to a molecular weight of 305.15 g/mol, as calculated from atomic masses .
Table 1: Key Identifiers of Ethyl 5-Bromo-7-Methyl-1-Benzofuran-3-Carboxylate
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1480369-70-7 | |
| Molecular Formula | ||
| Molecular Weight | 305.15 g/mol | |
| Supplier | Enamine Ltd. |
Crystallographic and Conformational Analysis
Synthesis and Manufacturing
Synthetic Routes
The synthesis of benzofuran derivatives often involves cyclization reactions using substituted salicylaldehydes and α-halo carbonyl compounds. For ethyl 5-bromo-1-benzofuran-2-carboxylate, a reported method involves heating 5-bromosalicylaldehyde with diethyl bromomalonate and potassium carbonate in 2-butanone, followed by extraction and recrystallization . Adapting this protocol for the target compound would likely require 5-bromo-7-methylsalicylaldehyde as the starting material.
Proposed Synthetic Pathway:
-
Aldol Condensation: React 5-bromo-7-methylsalicylaldehyde with diethyl bromomalonate in the presence of a base (e.g., KCO).
-
Cyclization: Intramolecular nucleophilic attack forms the furan ring.
-
Esterification: The malonate moiety is hydrolyzed and esterified to yield the ethyl carboxylate group.
Challenges in Synthesis
The steric hindrance imposed by the 7-methyl group may reduce reaction yields compared to non-methylated analogs. Additionally, regioselectivity must be controlled to ensure carboxylate substitution at the 3-position rather than the 2-position, as seen in related compounds . Purification via recrystallization from ethanol or acetone is typical for such lipophilic molecules .
Physicochemical Properties
Predicted Properties
While experimental data for the target compound is sparse, properties can be estimated using group contribution methods and comparisons to analogs:
Table 2: Estimated Physicochemical Properties
Spectroscopic Characteristics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume